molecular formula C15H12O3 B6328629 2-(4-Acetylphenyl)benzoic acid CAS No. 107942-87-0

2-(4-Acetylphenyl)benzoic acid

Cat. No.: B6328629
CAS No.: 107942-87-0
M. Wt: 240.25 g/mol
InChI Key: MCNDIBNNLZUPIH-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of benzoic acid, featuring an acetyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-(4-Carboxyphenyl)benzoic acid.

    Reduction: Formation of 2-(4-Hydroxyphenyl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Acetylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The acetyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbenzoic acid: Similar structure but lacks the additional phenyl ring.

    2-Acetylbenzoic acid: Similar structure but with the acetyl group attached to a different position on the benzoic acid ring.

    Biphenyl-4-carboxylic acid: Similar structure but lacks the acetyl group.

Uniqueness

2-(4-Acetylphenyl)benzoic acid is unique due to the presence of both an acetyl group and a biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-acetylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15(17)18/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNDIBNNLZUPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607423
Record name 4'-Acetyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107942-87-0
Record name 4'-Acetyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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